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Introduction

This document outlines the standard operating procedure (SOP) for the quality control of
"Diaba,"” a hypothetical oral hypoglycemic agent for the management of type 2 diabetes. The
procedures detailed herein are designed to ensure that each batch of "Diaba" meets the
required standards of quality, safety, and efficacy. These protocols are critical for maintaining
batch-to-batch consistency and adhering to Good Manufacturing Practices (GMP).[1][2][3]

The quality control process for "Diaba" encompasses a comprehensive evaluation of raw
materials, in-process materials, and the final drug product.[3][4] This SOP provides detailed
methodologies for the key analytical tests to be performed at each stage of manufacturing.

Quality Control Workflow

The overall quality control workflow for "Diaba" is depicted in the diagram below. This process
ensures that all materials and the final product are rigorously tested before release.
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Figure 1: Diaba Quality Control Workflow
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Caption: Overall workflow for Diaba quality control from raw materials to finished product.
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Raw Material Quality Control

All raw materials, including the Active Pharmaceutical Ingredient (API) and excipients, must be
tested and approved prior to use in manufacturing.

Experimental Protocol: Identification of "Diaba" API
using HPLC

Objective: To confirm the identity of the "Diaba” API.
Methodology:

o Standard Preparation: Accurately weigh and dissolve a known amount of "Diaba" reference
standard in the mobile phase to obtain a standard solution of 100 pg/mL.

o Sample Preparation: Accurately weigh and dissolve a sample of the "Diaba" API in the
mobile phase to obtain a sample solution of 100 pg/mL.

e Chromatographic Conditions:

[¢]

Column: C18, 4.6 mm x 150 mm, 5 um

[¢]

Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% formic acid

Flow Rate: 1.0 mL/min

[e]

o

Injection Volume: 10 pL

Detector: UV at 254 nm

[¢]

e Procedure: Inject the standard and sample solutions into the HPLC system.

» Acceptance Criteria: The retention time of the major peak in the sample chromatogram
should match that of the standard chromatogram within +2%.

Data Presentation: Raw Material Specifications
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Test Parameter Specification

"Diaba" API

Identification (HPLC) Retention time matches reference standard
Assay (HPLC) 98.0% - 102.0%

Water Content (Karl Fischer) Not more than 0.5%

Residue on Ignition Not more than 0.1%

Heavy Metals Not more than 10 ppm

Excipients (e.g., Lactose)

Identification (IR) Conforms to standard spectrum
Appearance White crystalline powder
Loss on Drying Not more than 1.0%

In-Process Quality Control

In-process controls are performed at critical stages of the manufacturing process to ensure the
product meets all specifications before it becomes a finished product.[3]

Experimental Protocol: Blend Uniformity

Objective: To ensure the uniform distribution of "Diaba" API in the powder blend.
Methodology:
e Collect a minimum of 10 samples from different locations within the blender.

» Prepare each sample for analysis by dissolving a known weight of the blend in a suitable
solvent to achieve a theoretical concentration of 100 pg/mL of "Diaba”.

e Analyze each sample by HPLC using the method described in section 3.1.

o Acceptance Criteria: The relative standard deviation (RSD) of the assay values from the 10
samples should not be more than 5.0%.
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Process Step Test Parameter Specification

Blending Blend Uniformity RSD < 5.0%

Granulation Particle Size Distribution Conforms to established profile
Loss on Drying 1.0% - 2.0%

Tablet Compression Average Weight + 5% of target weight
Hardness 5-10kp

Thickness + 5% of target thickness

Friability Not more than 1.0%

Finished Product Quality Control

The finished "Diaba" tablets undergo a final round of comprehensive testing before they are
released for distribution.[3]

Experimental Protocol: Dissolution Testing

Objective: To measure the rate and extent of "Diaba" release from the tablet.
Methodology:
o Apparatus: USP Apparatus 2 (Paddle)
 Dissolution Medium: 900 mL of 0.1 N HCI
e Temperature: 37 £ 0.5 °C
o Paddle Speed: 50 RPM
e Procedure:
o Place one tablet in each of the 6 dissolution vessels.

o Withdraw samples at 15, 30, 45, and 60 minutes.
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o Analyze the samples by UV-Vis spectrophotometry at 254 nm.

o Acceptance Criteria: Not less than 80% (Q) of the labeled amount of "Diaba” is dissolved in

45 minutes.
Test Parameter Specification
Appearance White, round, biconvex, film-coated tablets
Identification (HPLC) Retention time matches reference standard
Assay (HPLC) 95.0% - 105.0% of labeled amount
Uniformity of Dosage Units Complies with USP <905>
Dissolution NLT 80% (Q) in 45 minutes
Microbiological Purity Complies with USP <61> and <62>

Signaling Pathway (Hypothetical)

As "Diaba" is a hypothetical anti-diabetic drug, a potential mechanism of action could involve
the activation of the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular
energy metabolism.
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Figure 2: Hypothetical Signaling Pathway of Diaba
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Caption: Hypothetical mechanism of action for Diaba via the AMPK signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Standard Operating Procedure for Quality Control of
"Diaba" in Manufacturing]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b009060#standard-operating-procedure-for-diaba-
quality-control-in-manufacturing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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